

Brepocitinib Lichen Planopilaris Activity Index LPPAI improvement

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Compound Focus: Brepocitinib

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Clinical Efficacy of Brepocitinib in LPP

The following table summarizes the key efficacy data for **brepocitinib** from the phase 2a trial, which specifically reported on LPPAI scores [1] [2]:

Metric	Baseline to Week 24	Baseline to Week 48	Statistical Significance
LPPAI (Lichen Planopilaris)	-51.0% mean reduction	-79.2% mean reduction	(p < 0.001)
FFASI (Frontal Fibrosing Alopecia)	-33.6% mean reduction	-39.0% mean reduction	(p = 0.02)
CHLG (CCCA)	-11.9% mean reduction (at week 16)	-43.5% mean reduction	(p < 0.001)
Inflammatory Biomarker (CCL5)	Significant downregulation	Data not fully specified	(p = 0.004) vs. placebo

The trial also found that the drug was **well-tolerated**, with a safety profile consistent with previous studies. The most common adverse events were mild to moderate, including acne, anemia, and COVID-19 infection

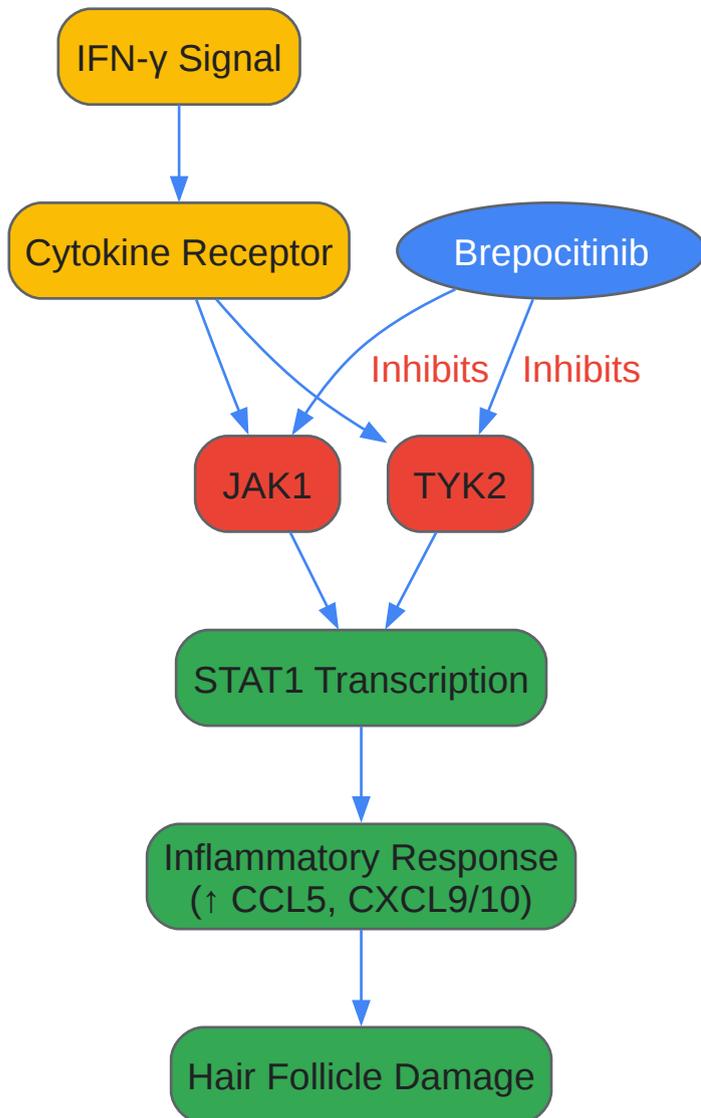
[1].

Mechanism of Action and Rationale for Use in LPP

Brepocitinib is an oral inhibitor that selectively targets **JAK1 and TYK2** enzymes [3]. Its efficacy in LPP is strongly supported by the underlying disease biology, which the search results help to clarify.

- **Key Pathogenic Pathway in LPP:** Research indicates that the **IFN- γ (Interferon-gamma) signaling pathway** and subsequent **JAK/STAT activation** are central drivers in the pathogenesis of Lichen Planopilaris [4] [5] [6]. A single-cell RNA sequencing study identified heightened IFN- γ signaling and STAT1 activation in specific immune cells as key disruptors of hair follicle health [4].
- **Therapeutic Action:** By inhibiting JAK1 and TYK2, **brepocitinib** interrupts this pathogenic signaling cascade. The phase 2a trial confirmed this mechanism by demonstrating that treatment led to significant **downregulation of key inflammatory markers**, including CCL5 and others belonging to the Th1/IFN γ pathway [1].

The diagram below illustrates this targeted signaling pathway and the drug's mechanism of action.



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Experimental Protocol of the Key Trial

For professionals, here is a summary of the methodology from the pivotal phase 2a trial that generated the LPPAI data [3] [1]:

- **Trial Design:** Randomized, double-blind, placebo-controlled, single-center phase 2a trial.
- **Registration:** ClinicalTrials.gov identifier **NCT05076006**.
- **Participants:** 51 adults with a diagnosis of LPP, FFA, or CCCA and a disease duration of 6 months to 7 years.

- **Intervention:** Patients were randomized 3:1 to receive either **45 mg of brepocitinib** or a **placebo** orally, once daily for 24 weeks. This was followed by an open-label phase where all patients received **brepocitinib** for another 24 weeks.
- **Primary Assessments:**
 - **Clinical Scores:** LPPAI, FFASI, and CHLG were assessed at baseline and throughout the trial.
 - **Biomarker Analysis:** Lesional scalp biopsies were collected at baseline, week 24, and week 48. Changes in the expression of inflammatory biomarkers (e.g., CCL5) were measured.

Gaps in Comparative Data

A direct, head-to-head comparison of **brepocitinib** with other JAK inhibitors for treating LPP was not found in the search results.

- The provided sources confirm that other JAK inhibitors are being used and investigated for various forms of alopecia [4] [7]. However, the systematic review on scarring alopecias noted that evidence for the efficacy of JAK inhibitors in LPP is primarily based on **case reports and small series**, highlighting a need for larger controlled studies [6].
- Therefore, while **brepocitinib** has promising phase 2a data, a quantitative comparison with alternatives like ruxolitinib or baricitinib for LPP cannot be made with the current public data.

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